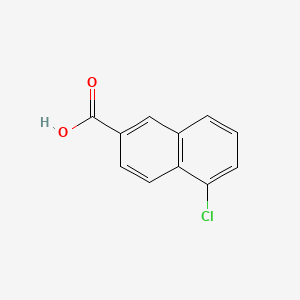

5-Chloro-2-naphthoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRYXJXPKJMSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562932 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-89-8 | |

| Record name | 5-Chloronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Naphthoic Acid and Its Precursors/derivatives

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The introduction of substituents at specific positions on the naphthalene ring is a fundamental challenge in the synthesis of derivatives such as 5-Chloro-2-naphthoic acid. The following sections detail strategies for the regioselective introduction of chloro and carboxyl groups.

Regioselective Chlorination Strategies

Achieving chlorination at the C5 position of a 2-substituted naphthalene precursor is a critical step in the synthesis of this compound. Direct chlorination of naphthalene often leads to a mixture of isomers, with the 1-chloro and 2-chloro derivatives being the major products. Therefore, regioselective methods are essential.

One strategic approach involves the use of directing groups to guide the electrophilic chlorination to the desired position. While specific examples for direct C5 chlorination of 2-substituted naphthalenes are not extensively documented in readily available literature, the principles of directed C-H functionalization offer a promising avenue. Research has shown that directing groups can effectively control the regioselectivity of C-H activation on naphthalene rings, enabling functionalization at positions that are otherwise difficult to access.

Another potential, though less direct, strategy could involve a "halogen dance" reaction. This rearrangement reaction allows for the migration of a halogen atom to a thermodynamically more stable position on an aromatic ring under the influence of a strong base. In principle, a readily available chloro- or bromo-naphthalene derivative could be subjected to conditions that promote the migration of the halogen to the C5 position. However, the feasibility and selectivity of such a reaction on a naphthalene system would require careful optimization of reaction conditions, including the choice of base, solvent, and temperature.

Carboxylation Techniques at the C2 Position

The introduction of a carboxylic acid group at the C2 position of the 5-chloronaphthalene scaffold is another key transformation. A powerful and widely used method for this purpose is the carboxylation of an organometallic intermediate, typically a Grignard reagent.

This process would involve the synthesis of a 5-chloro-2-halonaphthalene, such as 5-chloro-2-bromonaphthalene. This di-halogenated precursor can then be selectively converted into a Grignard reagent at the more reactive C2 position by treatment with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting 5-chloro-2-naphthylmagnesium halide is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice or CO2 gas) to form a magnesium carboxylate salt. Subsequent acidification of the reaction mixture then yields the desired this compound.

Table 1: Key Steps in Grignard-based Carboxylation

| Step | Description | Reagents and Conditions |

| 1. Precursor Synthesis | Preparation of a suitable di-halogenated naphthalene. | e.g., Bromination of 1-chloronaphthalene (B1664548) |

| 2. Grignard Reagent Formation | Selective formation of the organomagnesium halide at the C2 position. | Magnesium turnings, anhydrous ether or THF |

| 3. Carboxylation | Nucleophilic attack of the Grignard reagent on carbon dioxide. | Solid CO2 (dry ice) or gaseous CO2 |

| 4. Acidification | Protonation of the carboxylate salt to yield the final carboxylic acid. | Aqueous acid (e.g., HCl, H2SO4) |

Synthesis of Naphthoic Acid Scaffolds

The construction of the naphthoic acid framework can be approached from various starting materials and synthetic routes. The following subsections discuss several established methodologies.

Transformations from Methyl β-Naphthyl Ketone Precursors

A well-established method for the synthesis of 2-naphthoic acid involves the haloform reaction of methyl β-naphthyl ketone (also known as 2-acetylnaphthalene). This reaction can be adapted for the synthesis of this compound by starting with 5-chloro-2-acetylnaphthalene.

The synthesis of 5-chloro-2-acetylnaphthalene can be achieved through the Friedel-Crafts acylation of 1-chloronaphthalene with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction typically yields a mixture of isomers, with the 4- and 2-isomers often predominating. The desired 5-chloro-2-acetylnaphthalene isomer must then be separated from the reaction mixture, for example, by chromatography.

Once the pure 5-chloro-2-acetylnaphthalene is obtained, it can be subjected to the haloform reaction. This involves treatment with a halogen (e.g., chlorine or bromine) in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base to yield the sodium salt of this compound and a haloform (e.g., chloroform (B151607) or bromoform). Acidification of the salt then provides the final product.

Table 2: Synthesis via Methyl β-Naphthyl Ketone Precursor

| Step | Description | Key Reagents |

| 1. Friedel-Crafts Acylation | Introduction of an acetyl group onto 1-chloronaphthalene. | Acetyl chloride/AlCl3 |

| 2. Isomer Separation | Isolation of the 5-chloro-2-acetylnaphthalene isomer. | Chromatography |

| 3. Haloform Reaction | Oxidation and cleavage of the methyl ketone. | Cl2/NaOH or Br2/NaOH |

| 4. Acidification | Protonation of the carboxylate salt. | Aqueous acid |

Utilization of Organometallic Reagents in Naphthoic Acid Synthesis

As discussed in section 2.1.2, organometallic reagents, particularly Grignard reagents, are invaluable for the synthesis of carboxylic acids. The general strategy involves the preparation of an aryl Grignard reagent from an aryl halide and its subsequent reaction with carbon dioxide.

For the synthesis of this compound, a key intermediate would be 5-chloro-2-bromonaphthalene. The synthesis of this precursor could potentially be achieved through the bromination of 1-chloronaphthalene, followed by separation of the desired isomer. The 5-chloro-2-bromonaphthalene can then be converted to the corresponding Grignard reagent, 5-chloro-2-naphthylmagnesium bromide, by reacting it with magnesium metal. The formation of the Grignard reagent is typically carried out in an anhydrous ether solvent to prevent quenching of the highly reactive organometallic species.

The subsequent carboxylation of the Grignard reagent with carbon dioxide, followed by acidic workup, affords this compound. The success of this method hinges on the selective formation of the Grignard reagent at the C2 position, which is generally more reactive than the C5 position in such di-halogenated naphthalenes.

Multi-Step Synthetic Sequences for Naphthoic Acid Derivatives

The synthesis of this compound can be envisioned through various multi-step sequences, often starting from readily available naphthalene derivatives. A plausible, though not explicitly detailed in readily available literature, synthetic route could commence with 1-chloronaphthalene.

A potential multi-step pathway is outlined below:

Nitration of 1-Chloronaphthalene: Electrophilic nitration of 1-chloronaphthalene would likely yield a mixture of nitro-isomers. The separation of the desired 1-chloro-5-nitronaphthalene (B3037785) would be a critical step.

Reduction of the Nitro Group: The nitro group of 1-chloro-5-nitronaphthalene can be reduced to an amino group using standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 5-chloro-1-naphthylamine.

Sandmeyer Reaction: The amino group of 5-chloro-1-naphthylamine can be converted to a nitrile group via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) cyanide solution. This would yield 5-chloro-1-cyanonaphthalene.

Isomerization/Functionalization: At this stage, a method would be required to introduce a functional group at the C2 position that can be converted to a carboxylic acid. This remains a challenging step.

Hydrolysis: If a nitrile group can be successfully introduced at the C2 position of a 5-chloronaphthalene derivative, its hydrolysis under acidic or basic conditions would yield the desired this compound.

It is important to note that this proposed sequence is hypothetical and would require significant experimental validation and optimization to achieve the desired product with reasonable yields. The regioselectivity of the initial nitration and the subsequent functionalization at the C2 position would be major challenges to overcome.

Derivatization and Chemical Transformations of this compound

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules. Its chemical reactivity is centered around the carboxylic acid moiety and the aromatic naphthalene ring, allowing for a range of transformations.

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, (5-chloronaphthalen-2-yl)methanol. This transformation is a fundamental step in modifying the functional group at the 2-position of the naphthalene ring, opening pathways to further derivatization.

A common and effective method for this reduction involves the use of borane (B79455) complexes. Specifically, a solution of this compound in an appropriate solvent such as tetrahydrofuran (THF) can be treated with a borane tetrahydrofuran complex (BH₃·THF). The reaction typically proceeds by adding the reducing agent to a cooled suspension of the carboxylic acid, followed by refluxing the mixture to ensure complete conversion. The resulting borate (B1201080) ester intermediate is then hydrolyzed, often with an aqueous solution of a mild base like potassium carbonate, to yield the desired alcohol, (5-chloronaphthalen-2-yl)methanol. This method is known for its high yield and selectivity for the carboxylic acid group, leaving the chloro-substituted aromatic ring intact.

Table 1: Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Borane tetrahydrofuran complex (BH₃·THF) | (5-Chloronaphthalen-2-yl)methanol |

The synthesis of amides from this compound is a crucial transformation for the development of new chemical entities with potential biological activity. The general approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

A standard method for amide formation is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 5-chloro-2-naphthoyl chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-chloro-2-naphthoyl chloride can then be reacted with a wide range of amines to form the corresponding amides. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

For instance, the synthesis of N-(substitutedphenyl)amide analogs has been reported for structurally similar naphthofuran carboxylic acids. nih.gov This methodology can be applied to this compound, where it would react with various substituted anilines to produce a library of 5-chloro-N-(substitutedphenyl)-2-naphthamides. These derivatives are of interest in medicinal chemistry for their potential as inhibitors of biological targets such as NF-κB. nih.gov

Table 2: Representative Amide Formation from Naphthoic Acid Derivatives

| Carboxylic Acid Derivative | Amine | Product |

| 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid | 4-chloroaniline | 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(4-chlorophenyl)amide nih.gov |

| 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid | 3,5-bis(trifluoromethyl)aniline | 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(3,5-bis(trifluoromethyl)phenyl)amide nih.gov |

Esterification of this compound provides another avenue for derivatization, leading to compounds with altered physical and chemical properties. The synthesis of esters can be accomplished through several well-established methods.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to its acid chloride, as described in the amide formation section, and then reacting it with an alcohol. This method is generally faster and not reversible.

A one-pot synthesis for alkyl 1-naphthoates has been developed involving the reaction of acenaphthoquinone with β-diketones in various alcohols in the presence of a sodium alkoxide. nih.gov While this is a different synthetic route, it highlights the accessibility of naphthoate esters. For this compound, direct esterification with different alcohols (e.g., methanol, ethanol, propanol) under acidic catalysis would yield the corresponding alkyl 5-chloro-2-naphthoates.

Table 3: General Esterification Methods for Carboxylic Acids

| Method | Reagents |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Acyl Chloride Route | Thionyl Chloride (SOCl₂), Alcohol |

The chloro-substituent on the naphthalene ring of this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl systems.

In a typical Suzuki coupling, the chloro-naphthalene derivative would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of palladium catalyst and ligands is crucial for the success of the reaction, especially with less reactive chloro-aromatics. Catalysts such as those based on palladium acetate (B1210297) or palladium on carbon, often in combination with phosphine (B1218219) ligands, are commonly employed. nih.gov

This strategy has been utilized in the synthesis of various biaryl compounds and is a key reaction in drug discovery. nih.gov For example, a derivative of this compound could be coupled with a phenylboronic acid to yield a 5-phenyl-2-naphthoic acid derivative, thereby extending the naphthalene system.

Derivatives of chloro-naphthoic acids have been developed as protecting groups for amines. A notable example is the 5-chloro-8-nitro-1-naphthoyl (NNap) group, which is introduced via its corresponding acid chloride. nih.govacs.org This demonstrates the potential of this compound to be modified into a precursor for a protecting group.

The principle behind the NNap protecting group is the steric strain between the substituents at the 1- and 8-positions of the naphthalene ring. This strain facilitates the removal of the protecting group under mild reductive conditions. nih.govacs.org

To apply this concept to this compound, one would first need to introduce a suitable functional group at the 6-position (peri to the 5-chloro group) that would create steric hindrance and allow for a selective cleavage reaction. While not a direct application of this compound itself, the existing chemistry of the 5-chloro-8-nitro-1-naphthoyl group provides a strong precedent for the use of chloro-substituted naphthoyl systems in protection strategies. nih.govacs.org

Table 4: Example of a Naphthoyl-based Protecting Group for Amines nih.govresearchgate.net

| Protecting Group Precursor | Amine | Protected Amine | Deprotection Conditions |

| 5-Chloro-8-nitro-1-naphthoyl chloride | Primary or Secondary Amine | 5-Chloro-8-nitro-1-naphthamide derivative | Mild reduction (e.g., Zn/AcOH) |

Catalytic Systems in the Synthesis of Naphthoic Acid Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of naphthoic acid derivatives. Palladium-based catalytic systems are particularly prominent, especially in cross-coupling reactions.

As mentioned in the context of Suzuki coupling, palladium catalysts are essential for the formation of C-C bonds with chloro-naphthalene substrates. libretexts.org The catalytic cycle typically involves the oxidative addition of the palladium(0) species to the aryl-chloride bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the active catalyst. mdpi.com The efficiency of these systems can be enhanced by the use of microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com

In addition to cross-coupling, other catalytic systems can be employed in the synthesis and derivatization of naphthoic acids. For instance, acid catalysts are fundamental to esterification reactions. Solid-acid catalysts are also being explored as more environmentally friendly alternatives to traditional strong mineral acids.

The development of novel catalytic systems continues to be an active area of research, with the aim of creating more efficient, selective, and sustainable synthetic routes to complex molecules derived from precursors like this compound.

Transition Metal-Catalyzed Processes (e.g., Palladium-Carbon Reduction)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. Palladium-based catalysts, in particular, have been extensively used for the functionalization of aromatic systems, including naphthalenes and their derivatives.

Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst widely employed for hydrogenation and reduction reactions. In the context of naphthoic acid synthesis, Pd/C can be instrumental in modifying precursors. For instance, the selective reduction of a nitro group on a naphthalene ring to an amine, or the hydrogenation of other reducible functionalities, can be achieved under mild conditions. A strategy involving a bimetallic "heterogeneous-homogeneous synergistic catalysis" has been reported for the asymmetric transfer hydrogenation of naphthols. chinesechemsoc.org In this approach, a palladium-carbon catalyst is first used to selectively reduce the naphthol to a ketone intermediate. chinesechemsoc.org This intermediate can then be further transformed, showcasing a method to selectively modify the naphthalene core, which could be a key step in a multi-step synthesis of a complex naphthoic acid derivative.

More advanced palladium-catalyzed reactions enable direct C-H functionalization of the naphthalene ring. For example, a palladium-catalyzed cascade reaction involving C8-arylation and intramolecular Friedel–Crafts acylation of α-naphthoic acids has been developed to synthesize benzanthrone (B145504) derivatives. acs.org This demonstrates the capability of palladium catalysts to direct reactions to specific positions on the naphthalene ring system, a crucial aspect for synthesizing specifically substituted compounds. While not a reduction, this highlights the regioselective control achievable with palladium catalysis in the functionalization of naphthoic acids themselves. acs.org

The table below summarizes findings from studies on palladium-catalyzed reactions on naphthalene derivatives.

| Catalyst System | Substrate | Reaction Type | Product | Key Finding |

| Pd/C and Ru-tethered-TsDPEN | 1-Naphthol | Asymmetric Transfer Hydrogenation | Chiral 1,2,3,4-tetrahydronaphthol | A bimetallic system where Pd/C selectively reduces the aromatic ring to a ketone intermediate. chinesechemsoc.org |

| Palladium catalyst | α-Naphthoic acids | C8-Arylation/Intramolecular Acylation | Benzanthrone derivatives | Demonstrates site-selective functionalization at the C8 position of the naphthalene core. acs.org |

Organocatalysis in Naphthoic Acid Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. It offers the advantage of avoiding potentially toxic heavy metals and often provides high levels of stereocontrol.

In the functionalization of naphthalene systems, organocatalysis has been successfully applied to the dearomatization of naphthols. A highly enantioselective chlorinative dearomatization of naphthols has been achieved using a cinchona alkaloid-derived catalyst, specifically (DHQD)2PHAL. nih.gov This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter in excellent yields and enantioselectivities. nih.gov Although this example deals with naphthols rather than naphthoic acids directly, it illustrates a powerful principle. The functionalization of a naphthol precursor, which can be subsequently converted to a naphthoic acid, is a viable synthetic route. The ability to introduce a chlorine atom with high stereocontrol is particularly relevant for the synthesis of chiral derivatives related to this compound.

Another study demonstrated the asymmetric aminative dearomatization of naphthols using a chiral phosphoric acid as the organocatalyst. researchgate.net This process yields naphthalenone products with both central and axial chirality. researchgate.net These examples underscore the potential of organocatalysis to create complex, functionalized naphthalene-based structures from readily available precursors. The functional groups introduced via these methods can then be elaborated to the desired carboxylic acid moiety.

The following table details results from organocatalytic functionalization of naphthol derivatives.

| Catalyst | Substrate | Reagent | Reaction Type | Product | Enantiomeric Excess (ee) |

| (DHQD)2PHAL | Naphthol derivatives | N-chlorosuccinimide (NCS) | Asymmetric Chlorinative Dearomatization | Chiral naphthalenones with α-Cl stereocenter | Up to 96% |

| Chiral Phosphoric Acid | Naphthols | Diazodicarboxamides | Asymmetric Aminative Dearomatization | Naphthalenone products with central and axial chirality | High enantioselectivity reported |

Photocatalytic Approaches to Naphthalene Systems

Photocatalysis utilizes light to drive chemical reactions and has gained significant attention as a green and sustainable synthetic methodology. For naphthalene systems, photocatalysis has primarily been investigated for oxidation and degradation, but these transformations can be harnessed for synthetic purposes.

Titanium dioxide (TiO2) is a widely studied photocatalyst for the oxidation of naphthalene. mdpi.comresearchgate.netresearchgate.net Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals that can hydroxylate the naphthalene ring, leading to the formation of naphthols. epa.gov Specifically, the photocatalytic conversion of naphthalene to α-naphthol has been demonstrated. epa.gov The efficiency of this process can be significantly enhanced by adding co-solvents and electron acceptors, or by modifying the TiO2 surface with metal ions like Fe3+ or noble metals such as platinum (Pt). mdpi.comepa.gov For instance, the addition of Fe3+ and H2O2 to a TiO2 suspension increased the yield of α-naphthol from naphthalene conversion to 22.2%. epa.gov

While these studies often focus on environmental remediation, the controlled oxidation of naphthalene to a naphthol is a critical first step in many synthetic routes toward naphthoic acids. A subsequent oxidation of the hydroxyl group and the introduction of a chloro substituent would complete the synthesis. The photocatalytic approach offers a potentially milder and more environmentally friendly alternative to traditional oxidation methods for functionalizing the basic naphthalene skeleton.

Research has also explored the use of platinized TiO2 for the photocatalytic conversion of naphthalene, which can lead to the production of molecular hydrogen. mdpi.comresearchgate.net The efficiency of naphthalene conversion was found to be dependent on the type of TiO2 and the platinum loading. mdpi.comresearchgate.net

The table below summarizes key findings in the photocatalytic conversion of naphthalene.

| Photocatalyst | Substrate | Conditions | Major Product(s) | Key Finding |

| TiO2 | Naphthalene | UV irradiation, various co-solvents and electron acceptors | α-Naphthol | Hydroxyl radicals generated on the TiO2 surface lead to direct hydroxylation of naphthalene. epa.gov |

| Fe/TiO2 | Naphthalene | UV irradiation | α-Naphthol | Surface modification of TiO2 with iron significantly enhanced the conversion and yield. epa.gov |

| Pristine and Platinized TiO2 | Naphthalene | UV irradiation, anaerobic conditions | Naphthalenols, other hydroxylated compounds | Pristine TiO2 enhanced naphthalene conversion to 70-85%, while platinization effects depended on the TiO2 type. mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Naphthoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each proton and carbon atom can be determined.

Proton (1H) NMR Analysis

The 1H NMR spectrum of a substituted naphthoic acid provides key information about the protons on the aromatic rings. For a related compound, 2-naphthoic acid, the proton signals appear in a complex multiplet between 7.35 and 8.66 ppm when measured in DMSO-d6. rsc.org Specifically, the proton at the C1 position appears as a singlet at 8.66 ppm, while the other aromatic protons produce a series of multiplets. rsc.org The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, around 13.18 ppm in DMSO-d6. rsc.org The exact chemical shifts and coupling constants for 5-chloro-2-naphthoic acid would be influenced by the presence of the chlorine atom, which would cause slight shifts in the signals of the nearby protons.

For comparison, the 1H NMR spectrum of 2-hydroxy-1-naphthoic acid shows eight distinct peaks for the aromatic and hydroxyl protons. researchgate.net This highlights how different substituents on the naphthalene (B1677914) ring lead to unique spectral fingerprints.

Below is a data table summarizing the typical 1H NMR chemical shifts for 2-naphthoic acid, which serves as a foundational analog for this compound.

| Proton | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

| COOH | 13.18 | br s |

| H1 | 8.66 | s |

| H3, H4, H5, H6, H7, H8 | 7.35-8.15 | m |

Data sourced from a study on nickel-catalyzed carboxylation. rsc.org

Carbon-13 (13C) NMR Analysis

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 2-naphthoic acid, the carboxyl carbon (C=O) resonates at approximately 172.7 ppm in DMSO-d6. rsc.org The aromatic carbons appear in the range of 130.4 to 140.1 ppm. rsc.org The introduction of a chlorine atom at the 5-position in this compound would be expected to shift the resonance of the C5 carbon and its neighboring carbons due to the electronegativity and anisotropic effects of the halogen.

A general 13C NMR chemical shift table indicates that carbons in substituted benzenes appear between 110 and 165 ppm, while carboxylic acid carbons are found between 165 and 180 ppm, which is consistent with the data for 2-naphthoic acid. wisc.edu

Here is a data table of the 13C NMR chemical shifts for 2-naphthoic acid. rsc.org

| Carbon | Chemical Shift (ppm) in DMSO-d6 |

| COOH | 172.7 |

| Aromatic Carbons | 130.4 - 140.1 |

Data sourced from a study on nickel-catalyzed carboxylation. rsc.org

Fluorine-19 (19F) NMR for Halogenated Derivatives

While there is no fluorine in this compound itself, 19F NMR is a crucial technique for the analysis of its fluorinated analogs. nih.gov 19F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting and identifying fluorine-containing compounds and their metabolites. nih.gov For instance, in studies of fluorinated phenols, the 19F NMR chemical shifts of the parent compounds and their hydroxylated and ring-cleaved products can be clearly distinguished. nih.gov The chemical shifts are reported relative to a standard, typically trichlorofluoromethane (B166822) (CFCl3). colorado.edu This technique would be invaluable for characterizing derivatives of this compound where other halogens are replaced by fluorine. acs.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. zoex.com For example, HRMS analysis of a derivative of 2-naphthoic acid, 3-hydroxy-5-methyl-2-naphthoic acid, yielded a molecular ion peak (M+) at m/z = 202.0634, which is consistent with the calculated molecular formula of C12H10O3. psu.edu This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is a powerful tool for confirming the identity of newly synthesized compounds and for characterizing complex mixtures containing various naphthenic acid derivatives. zoex.comresearchgate.net

Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques

Electrospray ionization (ESI) and electron ionization (EI) are two common methods for generating ions in mass spectrometry. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. utexas.edu This makes it particularly useful for determining the molecular weight of a compound. diva-portal.orgnih.gov In the analysis of a photochromic naphthopyran, ESI-MS showed a clear [M-H]- peak. rsc.org

Electron Ionization (EI) is a harder ionization technique that involves bombarding the sample with high-energy electrons. nih.gov This leads to the formation of a molecular ion (M+•) and a series of fragment ions. utexas.edu The fragmentation pattern is highly reproducible and serves as a molecular fingerprint that can be used for structural elucidation. spectroscopyonline.com For 2-naphthoic acid, the EI mass spectrum shows a prominent molecular ion peak and characteristic fragment ions. nist.gov A common fragmentation pathway for carboxylic acids is the loss of CO2. acs.org The analysis of nitroaromatic compounds by EI-MS shows characteristic fragments corresponding to the loss of the nitro group. nih.gov

The combination of ESI for molecular weight determination and EI for detailed fragmentation analysis provides a comprehensive understanding of the structure of this compound and its analogs. rsc.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational isomers of this compound and its analogs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups within a molecule. For carboxylic acid derivatives, the carbonyl (C=O) stretching frequency is a key diagnostic feature. libretexts.org In general, the position of the C=O stretching band is sensitive to the electronic environment and conjugation within the molecule. libretexts.org

In the case of this compound and its analogs, the IR spectrum reveals distinct absorption bands corresponding to the various functional groups. For instance, studies on related compounds like 5-chloro-2-hydroxy acetophenone (B1666503) show characteristic peaks for different vibrational modes. ijrte.org Similarly, the IR spectrum of 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid displays prominent bands for N=N, C=O, aromatic C-H, and O-H vibrations. ekb.eg The presence of intramolecular hydrogen bonding can also be inferred from shifts in the vibrational frequencies, particularly those involving O-H groups. ekb.eg

The analysis of metal complexes of naphthoic acid derivatives further illustrates the utility of IR spectroscopy. The coordination of the carboxylate group to a metal ion is evidenced by a shift in the asymmetric and symmetric COO stretching frequencies. researchgate.net For example, in metal complexes of 3,5-dihydroxy-2-naphthoic acid, the difference between the asymmetric and symmetric stretching frequencies of the COO group provides information about the coordination mode of the carboxylate ligand. researchgate.net

A summary of characteristic IR absorption frequencies for related compounds is presented below:

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid | N=N | 1582 | ekb.eg |

| 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid | C=O | 1641 | ekb.eg |

| 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid | Aromatic C-H | 3041 | ekb.eg |

| 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid | Naphthoic OH | 3243 | ekb.eg |

| 3-hydroxy-4-((2-hydroxyphenyl) diazenyl)-2-naphthoic acid | Phenolic OH | 3421 | ekb.eg |

| 3,5-Dihydroxy-2-naphthoic acid | O-H | 3300 | researchgate.net |

| 3,5-Dihydroxy-2-naphthoic acid | C=O | 1663 | researchgate.net |

| [Mn(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | H₂O | 3379 | researchgate.net |

| [Mn(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | N-H | 3300 | researchgate.net |

| [Mn(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | Asymmetric COO⁻ | 1500 | researchgate.net |

| [Mn(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | Symmetric COO⁻ | 1421 | researchgate.net |

| [Cu(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | H₂O | 3752 | researchgate.net |

| [Cu(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | N-H | 3311 | researchgate.net |

| [Cu(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | Asymmetric COO⁻ | 1561 | researchgate.net |

| [Cu(C₁₁H₈O₄)(N₂H₄)₂]·H₂O | Symmetric COO⁻ | 1436 | researchgate.net |

| [Zn(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | H₂O | 3330 | researchgate.net |

| [Zn(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | N-H | 3200 | researchgate.net |

| [Zn(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | Asymmetric COO⁻ | 1591 | researchgate.net |

| [Zn(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | Symmetric COO⁻ | 1545 | researchgate.net |

| [Cd(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | H₂O | 3278 | researchgate.net |

| [Cd(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | N-H | 3200 | researchgate.net |

| [Cd(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | Asymmetric COO⁻ | 1550 | researchgate.net |

| [Cd(C₁₁H₈O₄)(N₂H₄)₂]·2H₂O | Symmetric COO⁻ | 1421 | researchgate.net |

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering - SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. This makes it particularly useful for studying non-polar bonds and symmetric vibrations.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. rsc.orgsfu.ca This enhancement is primarily due to electromagnetic and chemical mechanisms. sfu.ca SERS is a powerful tool for detecting and identifying trace amounts of substances. mdpi.com

For this compound and its analogs, SERS can provide detailed information about their molecular structure and orientation on a surface. For instance, the SERS spectra of pyridine (B92270) derivatives show characteristic bands that can be used to determine their adsorption behavior on colloidal surfaces. sfu.ca The development of effective SERS reporter molecules, such as 2-mercaptopyridine-carbonitriles, which exhibit intense and distinctive nitrile peaks, highlights the potential for designing specific SERS-based sensors. acs.org

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to investigate the electronic transitions within a molecule, providing valuable information about its electronic structure and the extent of π-conjugation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions.

The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and carboxyl groups in this compound, can cause a bathochromic (red) shift in the λmax compared to the parent naphthalene molecule.

Studies on related azo dyes containing a naphthoic acid moiety have shown that the λmax can be in the range of 450–550 nm. The solvent polarity can also affect the electronic transitions, a phenomenon known as solvatochromism. For example, a shift in λmax to longer wavelengths is observed in more polar solvents, indicating an extension of π-conjugation. smolecule.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the electronic transitions. niscpr.res.inresearchgate.net These calculations can provide a deeper understanding of the electronic structure and the nature of the excited states.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. This information is crucial for understanding the packing of molecules in the crystal lattice and for correlating the solid-state structure with the compound's physical properties.

The analysis of co-crystals involving naphthoic acid derivatives and other organic molecules also provides valuable structural information. For instance, the co-crystal of 8-aminoquinoline (B160924) with 1-hydroxy-2-naphthoic acid has been characterized by single-crystal X-ray diffraction, confirming the formation of a salt. openaccessjournals.com Similarly, the crystal structure of a co-crystal of 3-hydroxy-2-naphthoic acid and 4,4'-bipyridine (B149096) has been determined. iucr.org

The Cambridge Crystallographic Data Centre (CCDC) is a repository for small-molecule organic and metal-organic crystal structures and can be a source for crystallographic information files (CIFs) of related compounds. acs.org

A representative example of crystallographic data for a related co-crystal is provided below:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 1.5(C₁₀H₈N₂) · C₆H₈O₇ | 1.5C₁₀H₈N₂·C₆H₈O₇ | Monoclinic | P2₁/n | 7.0371 | 33.5054 | 8.4715 | 90.302 | 1997.39 | 4 |

Data for 4,4′-Bipyridine–2-hydroxypropane-1,2,3-tricarboxylic acid (3/2) co-crystal. iucr.org

Thermal Analysis Techniques in Material Characterization (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability and decomposition behavior of compounds. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data provides critical insights into the temperatures at which a material undergoes physical or chemical changes, such as desorption, dehydration, and decomposition. For this compound and its analogs, TGA reveals how structural modifications, such as the nature and position of substituents on the naphthalene ring, influence their thermal properties.

Detailed Research Findings

While specific TGA data for this compound is not extensively detailed in the available literature, the thermal behavior of several analogous naphthoic acid derivatives has been investigated, providing a valuable comparative framework.

Research on 6-n-alkoxy-5-halogeno-2-naphthoic acids has shown that within the halogen series, the 5-chloro-substituted compounds exhibit the most stable mesophases. rsc.org The thermal stability of these mesophases tends to decrease as the size of the halogen substituent increases. rsc.org This trend underscores the impact of the chloro-substituent on the intermolecular forces and thermal characteristics of the naphthoic acid system.

Furthermore, the thermal decomposition of metal complexes of naphthoic acid derivatives has also been explored. For example, praseodymium complexes with substituted naphthoic acids are generally stable up to 91.9 K, with decomposition occurring in multiple stages. iipseries.org The thermal stabilities of these complexes are lower than those of the corresponding naphthoic acid complexes without a hydroxyl group, indicating that the presence of additional functional groups can create more pathways for thermal degradation. iipseries.org

The table below summarizes the thermal stability data for several analogs of this compound, illustrating the impact of different substituents on their decomposition temperatures.

Interactive Data Table: Thermal Stability of Naphthoic Acid Analogs

| Compound Name | Decomposition/Stability Temperature (°C) | Notes |

| 7-Ethyl-2-naphthoic acid | > 240 | Decomposition occurs above this temperature. vulcanchem.com |

| 1-Hydroxy-2-naphthoic acid | 183.9 | Stable up to this temperature. mdpi.com |

| 6-n-alkoxy-5-chloro-2-naphthoic acids | - | Reported to have the most stable mesophases among halogenated analogs. rsc.org |

| Praseodymium(III) complex with 1-hydroxy-2-naphthoic acid | - | Exhibits lower thermal stability compared to the complex with unsubstituted naphthoic acid. iipseries.org |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the many-electron Schrödinger equation, DFT provides a feasible yet rigorous framework for studying molecular systems. Hybrid functionals, such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional), are commonly employed with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. ijrte.orgsigmaaldrich.com

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For 5-chloro-2-naphthoic acid, the geometry is largely defined by the rigid, planar naphthalene (B1677914) ring system. The carboxylic acid group (-COOH) attached at the 2-position and the chlorine atom at the 5-position are the key substituents.

Table 1: Representative Optimized Geometric Parameters for a Naphthoic Acid Derivative (1-hydroxy-2-naphthoic acid) Calculated via DFT/B3LYP/6-31G(d,p). Note: This data is for a related compound and serves as an illustrative example.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.237 | C-C-O | 115.0 (approx.) |

| C-O | 1.348 | C-C=O | 125.0 (approx.) |

| C-C (ring) | 1.37 - 1.43 | O-C=O | 120.0 (approx.) |

| C-H (ring) | 1.08 | C-C-H | 120.0 (approx.) |

Source: Adapted from computational studies on 1-hydroxy-2-naphthoic acid. ijrte.org

The conformation of the carboxylic acid group is of particular interest. Due to steric hindrance and electronic interactions, the -COOH group can adopt different rotational positions relative to the naphthalene ring. Computational studies can determine the rotational barrier and the most stable conformer, which is crucial for understanding its chemical behavior and intermolecular interactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bldpharm.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. ijrte.org DFT calculations are widely used to determine the energies of these orbitals. tandfonline.com For this compound, both the electron-withdrawing chlorine atom and the carboxylic acid group influence the energy levels of the FMOs. The HOMO-LUMO gap provides insight into the charge transfer that can occur within the molecule. ijrte.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Aromatic Acids.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 1-hydroxy-2-naphthoic acid | -5.765 | -1.427 | 4.338 |

| 5-chloro-2-nitroanisole | -8.21 | -2.63 | 5.58 |

Source: Data adapted from studies on 1-hydroxy-2-naphthoic acid ijrte.org and 5-chloro-2-nitroanisole.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. bldpharm.comresearchgate.net These descriptors are derived from conceptual DFT and provide a quantitative basis for understanding molecular behavior.

Ionization Potential (IP) and Electron Affinity (EA) : Approximated by Koopmans' theorem, IP ≈ -EHOMO and EA ≈ -ELUMO.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. It is calculated as η = (IP - EA) / 2 = ΔE / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S) : The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors for this compound would be influenced by its specific electronic structure, as dictated by the naphthalene core and its substituents.

Table 3: Calculated Global Reactivity Descriptors for a Representative Naphthoic Acid Derivative (1-hydroxy-2-naphthoic acid).

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | IP | 5.765 |

| Electron Affinity | EA | 1.427 |

| Electronegativity | χ | 3.596 |

| Chemical Hardness | η | 2.169 |

| Global Softness | S | 0.461 |

| Electrophilicity Index | ω | 2.981 |

Source: Calculated from data presented in a study on 1-hydroxy-2-naphthoic acid. ijrte.org

Substituents play a crucial role in modifying the electronic properties and reactivity of aromatic compounds. nih.gov In this compound, there are two key substituents on the naphthalene ring: the chloro group (-Cl) at the C5 position and the carboxylic acid group (-COOH) at the C2 position.

Carboxylic Acid Group (-COOH) : This group is electron-withdrawing and deactivating towards electrophilic aromatic substitution due to the electronegativity of the oxygen atoms and resonance effects.

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman) and NMR chemical shifts. ijrte.org By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nist.gov

A theoretical vibrational analysis of this compound would involve assigning the calculated frequencies to specific vibrational modes, such as C-H stretching, C=O stretching of the carboxylic acid, C-Cl stretching, and various ring breathing and deformation modes. ijrte.orgnist.gov While a specific predicted spectrum for this compound is not documented, studies on 2-naphthoic acid and 6-bromo-2-naphthoic acid show characteristic ring stretching modes between 1000 and 1650 cm⁻¹ and ring breathing modes around 770 cm⁻¹. nist.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.net These models are fundamental in medicinal chemistry and environmental science for predicting the properties of new compounds, thereby reducing the need for extensive experimental testing. google.com

A QSAR study involving this compound would typically require a dataset of related naphthoic acid derivatives with measured biological activity (e.g., enzyme inhibition, receptor binding affinity). For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories: researchgate.net

Constitutional: Molecular weight, number of specific atoms.

Topological: Indices describing molecular connectivity.

Geometric: Molecular surface area, volume.

Physicochemical: LogP (octanol-water partition coefficient), pKa.

Quantum-Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict the activity based on a selection of these descriptors. mdpi.com For a compound like this compound, descriptors such as LogP, polar surface area, HOMO-LUMO gap, and specific atomic charges would likely be important in modeling its interactions with biological macromolecules. nih.gov Although no specific QSAR models featuring this compound are prominently reported, its structural analogues have been included in SAR studies, for example, as P2Y14 receptor antagonists, highlighting the relevance of the naphthoic acid scaffold in drug design.

Correlation of Molecular Descriptors with Biological or Chemical Activities

Molecular descriptors are numerical values that characterize the properties of a molecule, influencing its behavior and interactions. For derivatives of naphthoic acid, these descriptors are crucial in establishing structure-activity relationships, particularly for biological functions. nih.gov While direct correlative studies on this compound are not extensively documented, analysis of related compounds provides a strong basis for prediction. Key descriptors include lipophilicity (LogP), polar surface area (PSA), and electronic parameters, which are known to govern how a molecule interacts within a biological system, such as crossing cell membranes or binding to receptors. nih.gov

For instance, studies on halogenated benzoic and naphthoic acids show that electron-withdrawing substituents like chlorine increase the acidity of the carboxylic acid group. This modification significantly impacts the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form hydrogen bonds—all critical factors for biological activity. Computational tools allow for the precise calculation of these properties, offering a predictive glimpse into the molecule's potential bioactivity.

Table 1: Computed Molecular Descriptors for this compound This table presents theoretically calculated values for key molecular descriptors.

| Descriptor | Value | Implication |

|---|---|---|

| Molecular Weight | 206.62 g/mol | Fundamental property for stoichiometric calculations. nih.gov |

| XLogP3 | 3.5 | Indicates a moderate level of lipophilicity, suggesting potential for passive transport across biological membranes. nih.gov |

| Polar Surface Area | 37.3 Ų | Reflects the surface area occupied by polar atoms, influencing hydrogen bonding capacity and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate one hydrogen bond. nih.gov |

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound are dictated by the electronic interplay between the naphthalene ring system, the electron-withdrawing chloro group, and the deactivating carboxylic acid group. Computational methods like Density Functional Theory (DFT) are used to map out the molecule's electronic landscape.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and has a higher chemical reactivity. tandfonline.com For aromatic systems like naphthalene, the positions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. The chloro and carboxylic acid substituents modulate the electron density across the aromatic rings, influencing where chemical reactions are most likely to occur. For related molecules, the HOMO-LUMO gap has been shown to be a key factor in intermolecular charge transfer, which is essential for many chemical and biological processes. tandfonline.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a view of how a molecule moves and changes shape over time, offering insights into its flexibility and interactions. nih.govresearchgate.net

Rotational Barriers and Isomeric Forms

The primary source of conformational flexibility in this compound is the rotation of the carboxylic acid group (-COOH) relative to the naphthalene ring. DFT calculations on naphthoic acid isomers have shown that the energy barrier for this rotation is influenced by the substituent's position. researchgate.net The rotation is not entirely free due to steric hindrance and electronic interactions between the carboxylic group and the adjacent aromatic ring hydrogen. This rotation can lead to different conformers, or rotational isomers, which can have different energy levels and stabilities. The planarity of the -COOH group with the ring is often the most stable conformation. In some substituted naphthalenes, particularly those with bulky groups in close proximity, high rotational barriers can lead to stable, isolable atropisomers. chemrxiv.orgacs.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The functional groups on this compound—the carboxylic acid, the chloro substituent, and the aromatic π-system—are key drivers in forming larger, ordered structures known as supramolecular assemblies. Computational predictions, supported by crystal structure analysis of similar compounds, reveal the likely intermolecular interactions.

The most prominent interaction is the hydrogen bonding between carboxylic acid groups, which typically form robust centrosymmetric dimers (an R²₂(8) synthon). researchgate.netrsc.org Beyond this primary interaction, the chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), which is a recognized tool in crystal engineering for stabilizing molecular packing. researchgate.net Furthermore, the flat, electron-rich surface of the naphthalene rings allows for π-π stacking interactions, which further guide the assembly into two- or three-dimensional networks. rsc.org The prediction of these interactions is crucial for designing co-crystals with specific physicochemical properties. rsc.orgrsc.org

Table 2: Predicted Intermolecular Interactions for this compound This table outlines the primary non-covalent interactions predicted to govern the self-assembly of the title compound.

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH) with another -COOH | Formation of strong, directional dimers is highly probable. |

| Halogen Bonding | Chlorine (C-Cl) with an electronegative atom (e.g., Oxygen) | Weaker, directional interaction that can influence crystal packing. |

| π-π Stacking | Naphthalene ring with another naphthalene ring | Non-specific attractive force between aromatic rings, contributing to overall stability. |

Advanced Theoretical Approaches

To gain a deeper understanding of the electronic structure and bonding within this compound, more advanced computational methods are employed.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool that translates complex wavefunctions from quantum calculations into a simple Lewis structure picture of localized bonds and lone pairs. tandfonline.com This method allows for the quantitative study of charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: regions of negative potential, typically associated with lone pairs of electrons and considered rich in electrons, are colored red, making them attractive to electrophiles. Conversely, areas with positive potential, often found around atomic nuclei and electron-poor regions, are colored blue, indicating a propensity for nucleophilic attack.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential, dictated by its functional groups and aromatic system. The carboxylic acid group is a primary feature. The oxygen atoms of the carboxyl group, particularly the carbonyl oxygen, are anticipated to be centers of high electron density, rendering them the most negative potential (red) sites on the molecular surface. This makes them the most likely points for electrophilic attack and hydrogen bonding interactions.

In contrast, the hydrogen atom of the hydroxyl group within the carboxylic acid function represents a region of significant positive electrostatic potential (blue). This electropositive character makes it a primary site for interaction with nucleophiles.

Computational studies on analogous molecules, such as other substituted naphthoic acids and chlorinated aromatic compounds, support these predictions. For instance, analyses of similar aromatic carboxylic acids consistently show the most negative potential localized on the carboxyl oxygen atoms. nih.govnih.gov Theoretical investigations of 2-naphthoic acid and its derivatives confirm that the MEP surface is a reliable indicator of reactive sites. science.gov

The generation of an MEP map for this compound would typically be performed using density functional theory (DFT) calculations, for example, with the B3LYP functional and a suitable basis set like 6-311G(d,p). nih.gov The resulting visualization provides crucial insights into the molecule's chemical behavior, including its intermolecular interactions and reactivity patterns.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in advanced technologies such as optical switching, frequency conversion, and high-density data storage. Organic molecules, in particular, can exhibit substantial NLO responses, which are governed by their molecular structure, specifically the arrangement of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The NLO properties of a molecule are quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response. A high value of β indicates a significant NLO activity.

For this compound, the molecular structure possesses features that suggest potential NLO activity. The naphthalene ring system provides a π-conjugated backbone that facilitates electron delocalization. The carboxylic acid group (-COOH) at the 2-position and the chlorine atom (-Cl) at the 5-position act as electron-withdrawing groups. This "acceptor-π-acceptor" (A-π-A) type structure, while not the classic "donor-π-acceptor" (D-π-A) arrangement known for strong NLO responses, can still lead to interesting NLO properties due to the charge asymmetry and polarizability of the molecule.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the NLO properties of molecules. By calculating the components of the hyperpolarizability tensor, the total first-order hyperpolarizability (β_tot) can be determined. For instance, studies on other naphthoic acid derivatives and related aromatic compounds have successfully used DFT methods to evaluate their NLO potential. acs.orgrsc.org In many cases, the calculated hyperpolarizability values are compared to that of a standard NLO material, such as urea, to gauge their relative effectiveness. acs.org

A theoretical investigation of this compound would involve optimizing its molecular geometry and then computing the polarizability (α) and first-order hyperpolarizability (β) using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. The key calculated parameters would include:

| NLO Parameter | Description |

| α | Mean polarizability |

| Δα | Anisotropy of polarizability |

| β_tot | Total first-order hyperpolarizability |

The magnitude of the calculated β_tot value would provide a theoretical prediction of the NLO activity of this compound. The charge transfer within the molecule, facilitated by the π-system and influenced by the chloro and carboxyl substituents, is the fundamental origin of its potential NLO response.

Deuterium (B1214612) Isotope Effects on Chemical Equilibria

Deuterium isotope effects provide valuable insights into reaction mechanisms and the nature of chemical equilibria. A secondary deuterium isotope effect occurs when a deuterium atom is not directly involved in the bond-breaking or bond-forming process but influences the equilibrium or rate of a reaction through its effect on molecular vibrations.

In the context of chemical equilibria, a well-studied phenomenon is the effect of deuterium substitution on the acidity of carboxylic acids. It has been consistently observed that deuteration of a carboxylic acid leads to a decrease in its acidity, which corresponds to an increase in its pKa value. nih.govacs.orgacs.org This effect is primarily attributed to the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond. This difference in ZPVE between the acid and its conjugate base upon deprotonation is the origin of the observed isotope effect.

For this compound, substitution of one or more of the hydrogen atoms on the naphthalene ring with deuterium would be expected to make the acid slightly weaker. The magnitude of this effect, expressed as ΔpKa (pKa(deuterated) - pKa(protio)), provides quantitative information about the influence of the substitution. Studies on benzoic acid and phenols have shown that the position of deuteration (ortho, meta, or para) can have a surprising near-constant effect on the acidity, which is explained by changes in vibrational frequencies and electron densities rather than simple inductive effects. nih.gov

Theoretical calculations using quantum electronic structure methods have proven effective in predicting these deuterium isotope effects on pKa values. rsc.orgpsu.edu For instance, computational studies on β-naphthoic acid have been conducted to understand these phenomena. psu.edu A typical computational approach involves:

Optimizing the geometries of both the protonated (HA) and deuterated (DA) acids, as well as their corresponding conjugate bases (A⁻).

Performing vibrational frequency analyses to calculate the zero-point energies for each species.

Calculating the Gibbs free energies of the acid dissociation reaction in both H₂O and D₂O, often using a continuum solvation model like the Polarizable Continuum Model (PCM).

The difference in the calculated free energies of dissociation for the deuterated and non-deuterated species allows for the theoretical prediction of the deuterium isotope effect on the acidity of this compound.

Below is a table summarizing the expected effect and the methods used for its study:

| Property | Expected Effect of Deuteration | Primary Origin | Computational Method |

| Acidity (Ka) | Decrease | Differences in Zero-Point Vibrational Energy (ZPVE) | DFT with continuum solvation models (e.g., B3LYP-PCM/6-311++G(d,p)) |

| pKa | Increase | Differences in Zero-Point Vibrational Energy (ZPVE) | DFT with continuum solvation models (e.g., B3LYP-PCM/6-311++G(d,p)) |

These theoretical investigations are crucial for a deeper understanding of the subtle electronic and vibrational factors that govern the chemical properties of molecules like this compound.

Biological and Pharmaceutical Research Applications of 5 Chloro 2 Naphthoic Acid Derivatives

Medicinal Chemistry and Drug Discovery

Derivatives of 2-naphthoic acid, including chlorinated variants, serve as a versatile structural backbone for the development of pharmacologically active molecules. Researchers have successfully synthesized and evaluated numerous analogues, revealing their potential to interact with critical biological targets.

Anti-allergic Agents and Inflammatory Pathway Inhibition

Inflammation is a complex biological response implicated in a wide array of diseases, from allergies to chronic inflammatory conditions. Key enzymes in the inflammatory cascade, such as lipoxygenases, represent important targets for therapeutic intervention.

The enzyme 5-lipoxygenase (5-LOX) is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Inhibition of this enzyme is a validated strategy for treating inflammatory conditions. While direct studies on the 5-lipoxygenase inhibitory activity of 5-Chloro-2-naphthoic acid are not prominent in the reviewed literature, research on related naphthalene-based structures suggests that this chemical class has potential as a source of anti-inflammatory agents.

For instance, a series of 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, with some 2-(aryl-methyl)-1-naphthol derivatives showing IC₅₀ values in the low nanomolar range. nih.gov These compounds demonstrated significant topical anti-inflammatory effects in preclinical models. nih.gov Furthermore, other complex derivatives containing a 5-chloro-naphthofuran core have been shown to inhibit NF-κB activity, a key transcription factor that governs the expression of many pro-inflammatory genes. nih.gov These findings indicate that the broader naphthalene (B1677914) scaffold, including chlorinated derivatives, is a viable starting point for designing novel anti-inflammatory agents that may act through pathways such as lipoxygenase inhibition.

Histamine (B1213489) Antagonism

While direct histamine receptor antagonism by derivatives of this compound is not extensively documented, the broader class of naphthoic acid derivatives is relevant in contexts related to histamine modulation. Certain substituted 2-naphthoic acids have been developed as antagonists for the P2Y14 receptor. nih.govnih.gov This receptor is involved in the degranulation of mast cells, a process that releases histamine and other inflammatory mediators. nih.gov Therefore, by antagonizing this receptor, such compounds can indirectly modulate histamine-related inflammatory responses.

Furthermore, naphthoic acid derivatives play a role in the formulation of antihistamine medications. For example, 1-hydroxy-2-naphthoic acid can be used to form acid addition salts with antihistamine agents like ebastine. google.comgoogleapis.com This application is primarily to achieve a desired salt form of the active pharmaceutical ingredient rather than contributing to the antihistaminic effect itself.

Role as Precursors for Pharmacologically Active Compounds

This compound serves as a key intermediate in the synthesis of complex, pharmacologically active molecules. Its defined structure allows it to be used as a building block for compounds with potential therapeutic applications, including antidiabetic and antihyperlipidemic agents. epo.org

A patented synthetic pathway demonstrates the utility of this compound as a precursor. The process involves the chemical modification of this compound to produce novel compounds intended for metabolic disorders. The synthesis begins with the reduction of this compound to 5-chloro-2-hydroxymethylnaphthalene. This alcohol is then converted to 5-chloro-2-chloromethylnaphthalene, which undergoes further reaction with sodium cyanide to yield a key acetonitrile (B52724) intermediate. This intermediate is the direct precursor to the final pharmacologically active compound, 4-[(5-chloro-2-naphthalenyl)methyl]-3H-1,2,3,5-oxathiadiazole 2-oxide, which has been identified for its potential as an antidiabetic agent. epo.org

| Precursor/Intermediate | Role in Synthesis | Final Product Class | Reference |

|---|---|---|---|

| This compound | Starting material | Antidiabetic / Antihyperlipidemic Agent | epo.org |

| 5-chloro-2-hydroxymethylnaphthalene | Intermediate after reduction | ||

| 5-chloro-2-chloromethylnaphthalene | Intermediate after chlorination | ||

| 5-chloro-2-naphthalenylacetonitrile | Key precursor to the final active molecule |

Supramolecular Drug Delivery Systems Incorporating Naphthoic Acids

Naphthoic acids, due to their hydrophobic naphthalene moiety, are effective "guest" molecules in supramolecular host-guest chemistry, which is a foundational concept for advanced drug delivery systems. scispace.com These systems utilize non-covalent interactions to encapsulate or bind drug molecules within a larger host molecule, thereby improving properties like solubility, stability, and bioavailability. nih.gov

A prominent example involves the inclusion of naphthoic acid derivatives within the hydrophobic cavity of cyclodextrins, which are cyclic oligosaccharides that act as host molecules. scispace.comnih.gov For instance, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), a compound with low aqueous solubility, forms a stable 2:1 inclusion complex with β-cyclodextrin. nih.gov This complexation significantly enhances the solubility and growth-inhibition activity of CD437 in cancer cell lines. nih.gov Similarly, 1-naphthoic acid has been used as a model drug to design porous spray-dried particles with highly branched cyclic dextrin (B1630399) for use in dry powder inhalers, demonstrating its utility in formulating advanced delivery systems for pulmonary administration. nih.gov

These host-guest interactions are dynamic, allowing for the controlled release of the guest molecule. Naphthoic acid can also act as an "effector" molecule, inducing volume changes in chemomechanical polymers through interactions like stacking and cation-π binding, a principle that can be harnessed for stimuli-responsive drug release. nih.gov

| Naphthoic Acid Derivative (Guest) | Host Molecule/System | Application/Finding | Reference |

|---|---|---|---|

| 1-Naphthoic Acid | β-Cyclodextrin | Forms a dynamic host-guest complex for creating bioactive surfaces. | scispace.com |

| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid | β-Cyclodextrin | Increases aqueous solubility and bioactivity of the guest molecule. | nih.gov |

| 3-Hydroxy-2-naphthoic acid | β-Cyclodextrin Polymer | Forms supramolecular complexes with unique electrorheological properties for controlled release systems. | nih.gov |

| 1-Naphthoic Acid | Highly Branched Cyclic Dextrin | Used as a model drug in porous particles for dry powder inhaler formulations. | nih.gov |

Agrochemical and Plant Science Applications

Plant Growth Regulation Activity

Naphthoic acids are structurally related to naphthalene acetic acid (NAA), a well-known synthetic auxin used to regulate plant growth. nih.gov As such, various naphthoic acid derivatives have been investigated for their auxin-like activity. Research has shown that 1-naphthoic acid itself exerts a weak auxin effect in certain bioassays. annualreviews.orgtandfonline.com

The position of substituents on the naphthalene ring is critical for determining the compound's activity. A study on halogen-substituted 1-naphthoic acids revealed that substitution at the 2 or 8 positions intensified growth activity in the pea straight-growth test. In contrast, substitution at other positions tended to reduce or eliminate activity. Specifically, 5-halogeno-1-naphthoic acids, such as the 5-chloro isomer, were found to be almost completely inactive in this assay, demonstrating that the placement of the chlorine atom at the 5-position negates the potential for auxin-like growth promotion. tandfonline.com

| Substituent Position on 1-Naphthoic Acid | Effect on Growth Activity (Pea Straight-Growth Test) | Reference |

|---|---|---|

| Unsubstituted | Weakly active | tandfonline.com |

| 2-Chloro | Activity intensified | tandfonline.com |

| 3-Chloro | Almost inactive | tandfonline.com |

| 5-Chloro | Almost inactive | tandfonline.com |

| 8-Chloro | Activity intensified | tandfonline.com |

Use in Plant Tissue Differentiation Studies

Auxin-like compounds are fundamental components of the nutrient media used in plant tissue culture to induce cell division and differentiation, particularly for the formation of callus (an undifferentiated mass of plant cells). Given their structural similarity to auxins, naphthoic acid derivatives have been utilized in this field.